molecular formula C8H9NO4 B1610991 2-Amino-4-hydroxy-5-methoxybenzoic acid CAS No. 63407-32-9

2-Amino-4-hydroxy-5-methoxybenzoic acid

Cat. No. B1610991
CAS RN: 63407-32-9
M. Wt: 183.16 g/mol
InChI Key: IEVFOUHGGVWJJD-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-5-methoxybenzoic acid, also known as AHMBA, is an organic compound that belongs to the family of benzoic acids. AHMBA has gained significant attention in the scientific community due to its potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Synthesis and Chemical Structure

  • 2-Amino-4-hydroxy-5-methoxybenzoic acid, an intermediate in various syntheses, can be obtained through specific chemical reactions. For instance, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, was synthesized from 4-amino-2-hydroxybenzoic acid, undergoing methylation, ethylation, and oxidation processes (Wang Yu, 2008).

Pharmaceutical Research

  • In pharmaceutical contexts, similar compounds have been utilized in various research applications. For example, a study on an unnatural amino acid, incorporating elements like 5-amino-2-methoxybenzoic acid, showed potential for forming β-sheetlike hydrogen-bonded dimers, which could be relevant for peptide research (J. Nowick et al., 2000).

Biological Activities

  • A derivative, 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, isolated from Cyclocarya paliurus leaves, exhibited significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. This indicates potential applications in metabolic and enzymatic studies (Jun Li et al., 2008).

Material Science and Nanotechnology

  • In material science, related compounds like 4-hydroxy-3-methoxybenzoic acid have been used in the encapsulation of flavor molecules into layered inorganic nanoparticles, demonstrating controlled release applications (Mi-Mi Hong et al., 2008).

Thermodynamic Studies

  • The thermodynamic properties of similar compounds, such as aminomethoxybenzoic acids, have been studied, which is critical in understanding their physical and chemical behavior under different conditions (M. Monte et al., 2010).

Enzyme Interactions

  • Studies on enzyme interactions with compounds like 4-methoxybenzoate provide insights into enzymatic pathways and mechanisms, which could be relevant for understanding how this compound interacts in biological systems (F. Bernhardt et al., 1973).

properties

IUPAC Name

2-amino-4-hydroxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,10H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVFOUHGGVWJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578706
Record name 2-Amino-4-hydroxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63407-32-9
Record name 2-Amino-4-hydroxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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